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Compound of Interest

Compound Name: D-Galactosan

Cat. No.: B020825

Introduction

D-Galactosan, systematically known as 1,6-anhydro-[3-D-galactopyranose, is a dehydrated
monosaccharide derived from D-galactose. Its rigid bicyclic structure makes it a valuable chiral
building block in synthetic organic chemistry, particularly in the synthesis of complex
carbohydrates and other biologically active molecules. A thorough understanding of its
spectroscopic properties is paramount for its identification, characterization, and utilization in
research and drug development. This technical guide provides an in-depth overview of the
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of D-
Galactosan, complete with experimental protocols and a workflow for its spectroscopic
analysis.

Spectroscopic Data of D-Galactosan

The following sections present the key spectroscopic data for D-Galactosan in a structured
tabular format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.
For D-Galactosan, *H and 13C NMR spectra provide detailed information about its proton and

carbon framework.

1H NMR Spectroscopic Data of D-Galactosan
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Chemical Shift (5,

Coupling Constant

Proton Multiplicity
ppm) (3, Hz)
H-1 ~5.4 brs
H-2 ~3.8 m
H-3 ~3.7 m
H-4 ~4.0 brs
H-5 ~4.6 m
H-6endo ~3.8 d ~7.5
H-6exo ~3.6 dd ~7.5,~5.5

Solvent: D20. Chemical shifts are referenced to the residual solvent peak.

13C NMR Spectroscopic Data of D-Galactosan[1]

Carbon Chemical Shift (6, ppm)
C-1 101.9

C-2 71.3

C-3 70.0

C-4 72.9

C-5 76.1

C-6 65.2

Solvent: D20. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule.

The IR spectrum of D-Galactosan is characterized by the following absorption bands.
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Characteristic IR Absorption Bands of D-Galactosan

Wavenumber (cm~?) Functional Group Vibrational Mode
~3400 (broad) O-H Stretching

~2900 C-H Stretching

~1260 C-O Stretching (in-ring)

~1040 C-O Stretching (C-O-C bridge)

Asymmetric stretching
~930 C-0-C _
(anhydro bridge)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight
and elemental composition of a compound, as well as to elucidate its structure by analyzing its
fragmentation patterns.

Mass Spectrometry Data of D-Galactosan

The mass spectrum of D-Galactosan can be obtained using various ionization techniques.
Electron ionization (EI) typically leads to extensive fragmentation. Softer ionization methods like
Electrospray lonization (ESI) or Matrix-Assisted Laser Desorption/lonization (MALDI) are often
preferred for observing the molecular ion.

Major Fragment lons of D-Galactosan (ESI-MS/MS of [M-H]7)[2]
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miz Proposed Fragment
161.0453 [M-H]-

116.92847 [M-H-CO-CH20]-
99.92581 [M-H-C2H402]~
76.97001 [C3Hs02]~

61.98811 [C2H202]"-

59.01353 [C2H302]~

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are crucial for reproducibility and
accurate interpretation.

NMR Spectroscopy

Sample Preparation

Weigh approximately 5-10 mg of D-Galactosan into a clean, dry NMR tube.

Add approximately 0.6 mL of deuterium oxide (D20).

Vortex the tube until the sample is completely dissolved.

If necessary, filter the solution to remove any particulate matter.

Data Acquisition

 Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
e 1HNMR:

o Pulse sequence: Standard single-pulse experiment.

o Number of scans: 16-64, depending on the sample concentration.
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o Relaxation delay: 1-2 seconds.

o Spectral width: Appropriate for the chemical shift range of carbohydrates (e.g., 0-6 ppm).

o BC NMR:

o

Pulse sequence: Proton-decoupled single-pulse experiment.

Number of scans: 1024 or more, as 13C has a low natural abundance.

[¢]

[¢]

Relaxation delay: 2-5 seconds.

[e]

Spectral width: Appropriate for the chemical shift range of carbohydrates (e.g., 0-110
ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR)

e Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Place a small amount of solid D-Galactosan onto the center of the ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Spectral range: Typically 4000-400 cm™1,

Resolution: 4 cm~1.

Number of scans: 16-32.
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e Abackground spectrum of the empty ATR crystal should be collected before scanning the
sample.

Mass Spectrometry

Sample Preparation (Electrospray lonization - ESI)

e Prepare a dilute solution of D-Galactosan (e.g., 10-100 uM) in a suitable solvent system,
such as a mixture of water and acetonitrile or methanol.

e The addition of a small amount of a modifier, such as ammonium acetate or formate, can
enhance ionization.

Data Acquisition

Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).

 lonization mode: Negative or positive ion mode can be used. Negative mode is often suitable
for underivatized carbohydrates.

« Infusion: The sample solution is introduced into the ESI source at a constant flow rate (e.g.,
5-10 pL/min) using a syringe pump.

e MS Scan: Acquire full scan mass spectra over an appropriate m/z range (e.g., 50-500).

o« MS/MS (Tandem MS): For structural elucidation, select the molecular ion (or a prominent
adduct ion) for collision-induced dissociation (CID) to generate a fragmentation spectrum.

Workflow for Spectroscopic Analysis of D-
Galactosan

The following diagram illustrates a typical workflow for the comprehensive spectroscopic
analysis of D-Galactosan.
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Caption: Workflow for the spectroscopic analysis of D-Galactosan.

Conclusion

This technical guide provides a comprehensive summary of the key spectroscopic data (NMR,
IR, and MS) for D-Galactosan, catering to the needs of researchers and professionals in drug
development and chemical synthesis. The structured presentation of data, coupled with
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detailed experimental protocols, aims to facilitate the accurate identification and
characterization of this important carbohydrate derivative. The provided workflow diagram
offers a clear and logical sequence for conducting a thorough spectroscopic analysis. By
leveraging this information, scientists can confidently utilize D-Galactosan in their research
endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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